Cas no 13849-53-1 (2H-Benzo[a]quinolizin-8-ol,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2S,3R,11bS)-)

2H-Benzo[a]quinolizin-8-ol,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2S,3R,11bS)- structure
13849-53-1 structure
Nome del prodotto:2H-Benzo[a]quinolizin-8-ol,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2S,3R,11bS)-
Numero CAS:13849-53-1
MF:C29H37N3O3
MW:475.622387647629
CID:234314
PubChem ID:442159

2H-Benzo[a]quinolizin-8-ol,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2S,3R,11bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Benzo[a]quinolizin-8-ol,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2S,3R,11bS)-
    • (2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-8-ol
    • 10,11-Dimethoxytubulosan-9-ol
    • 2H-Benzo[a]quinolizin-8-ol,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1
    • Alangimarckine
    • DTXSID30331753
    • 13849-53-1
    • (2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2-[(R)-1-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)methyl]-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-8-ol
    • CHEBI:2536
    • CHEMBL4449277
    • C09328
    • (-)-alangimarckine
    • Q27105712
    • Inchi: InChI=1S/C29H37N3O3/c1-4-17-16-32-12-10-21-22(15-26(34-2)29(35-3)28(21)33)25(32)14-18(17)13-24-27-20(9-11-30-24)19-7-5-6-8-23(19)31-27/h5-8,15,17-18,24-25,30-31,33H,4,9-14,16H2,1-3H3/t17-,18-,24+,25-/m0/s1
    • Chiave InChI: BZIKDLPHKDIUHH-PCYHDRSOSA-N
    • Sorrisi: COC1C=C2[C@@H]3C[C@H](C[C@H]4NCCC5C6=CC=CC=C6NC4=5)[C@@H](CC)CN3CCC2=C(O)C=1OC

Proprietà calcolate

  • Massa esatta: 475.28349205g/mol
  • Massa monoisotopica: 475.28349205g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 5
  • Complessità: 723
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 69.8Ų
  • XLogP3: 4.6

2H-Benzo[a]quinolizin-8-ol,3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-,(2S,3R,11bS)- Letteratura correlata

Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd